molecular formula C17H15N5O B6423820 4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline CAS No. 1240147-48-1

4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline

Cat. No.: B6423820
CAS No.: 1240147-48-1
M. Wt: 305.33 g/mol
InChI Key: FCJYKWJEKWFBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the field of kinase inhibition. This compound features a hybrid structure combining an imidazo[1,2-a]pyridine core, a privileged scaffold in pharmacology, linked to an aniline moiety via a 1,3,4-oxadiazole bridge. Research indicates that this specific structural framework is designed to act as a potent and selective inhibitor of Janus Kinase 2 (JAK2) https://pubmed.ncbi.nlm.nih.gov/37989099/. The JAK/STAT signaling pathway is critically involved in hematopoiesis, immune function, and cell growth, and its dysregulation is implicated in various myeloproliferative neoplasms, autoimmune diseases, and cancers. Consequently, this compound serves as a crucial pharmacological tool for probing JAK2-dependent cellular mechanisms and for validating JAK2 as a therapeutic target in preclinical models. Its well-defined structure-activity relationship (SAR) also makes it a valuable intermediate or precursor for the synthesis of more complex analog libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind.

Properties

IUPAC Name

4-[[5-(7-methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-11-6-7-22-10-14(19-15(22)8-11)17-21-20-16(23-17)9-12-2-4-13(18)5-3-12/h2-8,10H,9,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJYKWJEKWFBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=NN=C(O3)CC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Reaction Conditions

  • Reactants : 2-Amino-4-methylpyridine (1.0 eq) and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.2 eq).

  • Solvent : Anhydrous ethanol or DMF.

  • Conditions : Reflux at 80–90°C for 6–8 hours under inert atmosphere.

  • Yield : 71–85%.

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the pyridine’s amine on the α-carbon of the bromoketone, followed by intramolecular cyclization and dehydration.

Formation of 1,3,4-Oxadiazole Ring

The oxadiazole ring is constructed via hydrazide cyclization or microwave-assisted methods .

Hydrazide Cyclization Route

  • Hydrazide Preparation : React 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate.

  • Cyclization : Treat the hydrazide with POCl₃ or PCl₅ at 100–110°C for 2–4 hours.

    • Yield : 65–73%.

Microwave-Assisted Synthesis

  • Reactants : 2-Amino-5-(7-methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazole (1.0 eq) and α-bromoacetophenone (1.1 eq).

  • Solvent : Anhydrous ethanol.

  • Conditions : Microwave irradiation at 700 W for 25-second intervals, repeated until completion (TLC monitoring).

  • Yield : 68–73%.

Advantages : Reduced reaction time (minutes vs. hours) and improved regioselectivity.

Coupling of Imidazopyridine and Oxadiazole Moieties

The methylene bridge between the oxadiazole and aniline is established via Mannich reaction or alkylation .

Mannich Reaction Protocol

  • Reactants : 5-(7-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazole-2-carbaldehyde (1.0 eq), 4-nitrobenzylamine (1.2 eq), formaldehyde (1.5 eq).

  • Catalyst : Acetic acid (5 mol%).

  • Conditions : Stirred at 60°C for 12 hours.

  • Intermediate : 4-Nitrobenzyl derivative, reduced to aniline in subsequent steps.

Direct Alkylation

  • Reactants : 2-Chloromethyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazole (1.0 eq) and 4-aminophenylboronic acid (1.1 eq).

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Conditions : Suzuki coupling at 90°C in dioxane/H₂O (3:1).

  • Yield : 59–65%.

Optimization and Purification Techniques

Recrystallization

  • Solvent : Ethanol or ethyl acetate/hexane mixtures.

  • Purity : >98% (HPLC).

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (1:3 to 1:1 gradient).

Comparative Analysis of Methodologies

Step Method Yield Time Cost
Imidazopyridine SynthesisGould-Jacobs85%8 hMedium
Oxadiazole FormationMicrowave73%15 minLow
Aniline ReductionPd/C Hydrogenation85%9 hHigh
CouplingSuzuki Reaction65%12 hHigh

Key Insights : Microwave-assisted oxadiazole formation drastically reduces reaction time, while Gould-Jacobs cyclization remains the gold standard for imidazopyridine synthesis. Catalytic hydrogenation outperforms chemical reduction in yield but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce halogens or nitro groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Bioactivity/Notes References
4-[(5-{7-Methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline C₁₇H₁₇N₅O* 307.36* 7-Methylimidazopyridine, oxadiazole, para-aniline Inferred enzyme inhibition (structural analogy)
4-(Imidazo[1,2-a]pyridin-2-yl)aniline C₁₃H₁₁N₃ 209.25 Imidazopyridine fused ring, para-aniline Intermediate in drug synthesis
2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline C₁₅H₁₃N₃O 251.28 Oxadiazole, para-aniline, 4-methylphenyl Not reported
4-Fluoro-N-((7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)aniline (S13) C₂₀H₁₈FN₄ 333.39 7-Methylimidazopyridine, pyridinyl, fluoroaniline Antileishmanial activity
G007-LK (Tankyrase inhibitor) C₂₇H₁₇ClN₆O₂S 529.00 Triazole, oxadiazole, nitrile, sulfonylpyridine Tankyrase 1/2 inhibition

*Calculated based on structural analysis.

Key Comparative Insights

Imidazopyridine-Containing Analogues

  • 4-(Imidazo[1,2-a]pyridin-2-yl)aniline (C₁₃H₁₁N₃):

    • Simpler structure lacking the oxadiazole and methylene linker.
    • Acts as a precursor or intermediate in synthesizing more complex derivatives .
    • Lower molecular weight (209.25 vs. 307.36) may improve solubility but reduce target specificity.
  • S13 (C₂₀H₁₈FN₄):

    • Shares the 7-methylimidazopyridine core but replaces the oxadiazole with a pyridinyl group.
    • Demonstrated efficacy against Leishmania parasites, suggesting imidazopyridine’s role in antiparasitic activity .

Oxadiazole-Containing Analogues

  • 2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline (C₁₅H₁₃N₃O): Retains the oxadiazole-aniline framework but lacks the imidazopyridine unit. Simpler structure (MW 251.28) may enhance metabolic stability compared to non-oxadiazole analogs .
  • G007-LK (C₂₇H₁₇ClN₆O₂S):

    • Combines oxadiazole with triazole and sulfonylpyridine groups.
    • Highlights oxadiazole’s versatility in enzyme inhibition (e.g., tankyrase) .

Functional Implications

  • The methylimidazopyridine moiety in the target compound likely enhances hydrophobic interactions and π-stacking in biological targets.
  • The oxadiazole linker may improve metabolic stability compared to ester or amide-based linkers.
  • The para-aniline group provides a site for further functionalization (e.g., fluorination, alkylation), as seen in S13–S15 .

Biological Activity

The compound 4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline (CAS Number: 1240147-48-1) is a synthetic organic molecule that incorporates both an oxadiazole and an imidazo-pyridine moiety. This combination suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4OC_{15}H_{16}N_{4}O with a molecular weight of approximately 305.33 g/mol. The structure includes a 1,3,4-oxadiazole ring and a substituted aniline group, which are known for their bioactive properties.

Antibacterial Activity

Research indicates that compounds containing oxadiazole and imidazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The presence of the oxadiazole moiety is particularly noted for its role in enhancing antibacterial efficacy due to its ability to interact with bacterial enzymes.

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Oxadiazole derivatives have been linked to inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain oxadiazole-based compounds have shown effectiveness against cancer cell lines by targeting specific signaling pathways involved in cell proliferation .

Enzyme Inhibition

The compound is also evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have been reported to possess strong inhibitory effects against these enzymes, which are significant in treating conditions like Alzheimer's disease and urinary tract infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with DNA : Some oxadiazole derivatives are known to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Binding : The compound may bind to active sites of enzymes like AChE or urease, inhibiting their function.
  • Receptor Modulation : The imidazo-pyridine component may interact with various receptors involved in signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds similar to this compound:

StudyCompound TestedBiological ActivityFindings
Kumar et al., 2020Various oxadiazole derivativesAntimicrobialModerate activity against E. coli and S. aureus
Shruthi et al., 2019Quinoline-linked oxadiazolesAnti-TubercularMIC values as low as 0.5 µg/mL against M. tuberculosis
Jain et al., 2016Hybrid oxadiazole compoundsAnticancerSignificant inhibition of cancer cell lines with IC50 values < 10 µM

Q & A

Q. What are the common synthetic strategies for preparing 4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline?

The synthesis typically involves multi-step reactions. First, the imidazo[1,2-a]pyridine core is constructed via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., ketones or esters) . The 1,3,4-oxadiazole ring is formed through cyclization of thiosemicarbazides under oxidative conditions (e.g., using H₂SO₄ or I₂). Finally, the aniline moiety is introduced via nucleophilic substitution or coupling reactions. Reaction intermediates should be characterized by NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

Use a combination of analytical techniques:

  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for pharmacological studies).
  • Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks; IR for functional group identification (e.g., NH₂ in aniline).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula. Cross-referencing spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts) enhances reliability .

Q. What biological assays are suitable for preliminary evaluation of its pharmacological potential?

Given the structural similarity to imidazo[1,2-a]pyrimidines (known for anxiolytic and cardiovascular activity), prioritize:

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets).
  • Cell viability assays (MTT or ATP-based) to assess cytotoxicity.
  • Receptor binding studies (e.g., radioligand displacement for GPCRs). Dose-response curves and IC₅₀ calculations are critical for quantifying potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the 1,3,4-oxadiazole intermediate?

Apply statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

FactorRange TestedOptimal Condition
Temperature80–120°C100°C
SolventDMF, THF, TolueneDMF
Reaction Time4–12 hours8 hours
Central composite design (CCD) or Box-Behnken models can identify interactions between variables . Post-optimization, validate with kinetic studies (e.g., in situ FTIR monitoring) .

Q. How can computational methods resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. For example:

  • Optimize the molecular geometry using B3LYP/6-31G(d,p).
  • Calculate chemical shifts with gauge-including atomic orbital (GIAO) methods. Discrepancies may arise from solvent effects or dynamic processes (e.g., ring puckering). Molecular dynamics simulations (MD) can model conformational flexibility .

Q. What strategies are recommended for elucidating the environmental fate of this compound?

Follow the source-receptor framework used in atmospheric chemistry studies:

  • Air-surface exchange : Measure Henry’s law constants.
  • Degradation pathways : Perform photolysis experiments (UV-Vis irradiation) and analyze products via LC-QTOF-MS.
  • Bioaccumulation potential : Use quantitative structure-activity relationship (QSAR) models to predict logP and BCF values .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

Combine computational docking (e.g., AutoDock Vina for target binding affinity prediction) with parallel synthesis :

  • Synthesize analogs with modifications to the oxadiazole ring (e.g., thiadiazole replacement) or aniline substituents (e.g., electron-withdrawing groups).
  • Test in vitro activity against a panel of targets (e.g., kinases, ion channels). Multivariate analysis (e.g., PCA or PLS regression) can correlate structural descriptors with bioactivity .

Methodological and Experimental Design

Q. What advanced separation techniques are suitable for isolating polar byproducts during synthesis?

Utilize hydrophilic interaction chromatography (HILIC) or countercurrent chromatography (CCC) for polar compounds. For example:

  • HILIC column: BEH Amide (2.1 × 100 mm, 1.7 µm).
  • Mobile phase: Acetonitrile/water with 0.1% formic acid. Coupling with mass spectrometry enhances detection sensitivity .

Q. How can researchers integrate computational reaction path searches into experimental workflows?

Adopt the ICReDD framework :

  • Use quantum chemical calculations (e.g., Gaussian or ORCA) to map potential energy surfaces.
  • Apply machine learning (e.g., neural networks) to prioritize low-energy pathways.
  • Validate predictions with microfluidic reactors for rapid screening of reaction conditions .

Q. What safety protocols are critical for handling reactive intermediates (e.g., thiosemicarbazides)?

Follow Chemical Hygiene Plan guidelines :

  • Use inert atmosphere gloveboxes for moisture-sensitive steps.
  • Conduct thermal stability screenings (DSC/TGA) to assess explosion risks.
  • Implement real-time gas monitoring (e.g., for H₂S release during cyclization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.